1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine
Description
1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a pyrazole-pyridine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-29-17-4-2-16(3-5-17)20(27)25-10-12-26(13-11-25)21(28)19-14-18(23-24-19)15-6-8-22-9-7-15/h2-9,14H,10-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHLEVRSSPXGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from appropriate hydrazine and diketone precursors.
Attachment of the pyridine ring: Through a coupling reaction.
Formation of the piperazine ring: Using a cyclization reaction.
Introduction of the methoxybenzoyl group: Via an acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides or other oxidized derivatives.
Reduction: Reducing agents could target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzoyl)-4-[5-(pyridin-3-YL)-1H-pyrazole-3-carbonyl]piperazine: Similar structure but with a different position of the pyridine ring.
1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
The unique combination of the methoxybenzoyl group, pyrazole-pyridine moiety, and piperazine ring in 1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine might confer distinct biological activities or chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
